(Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one
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Overview
Description
(Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the chromen-2-one core using reagents like methyl iodide in the presence of a base.
Attachment of the (Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl) side chain: This can be done through a series of reactions including aldol condensation and reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is used in various assays to understand its effects on cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is being studied for its effects on various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler compound with a similar chromen-2-one core but lacking the (Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl) side chain.
Umbelliferone: Another chromen-2-one derivative with a hydroxyl group at the 7-position but without the methoxy group and side chain.
Uniqueness
(Z)-8-(4-Hydroxy-3-methylbut-2-en-1-yl)-7-methoxy-2H-chromen-2-one is unique due to its specific side chain and methoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
8-[(Z)-4-hydroxy-3-methylbut-2-enyl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-10(9-16)3-6-12-13(18-2)7-4-11-5-8-14(17)19-15(11)12/h3-5,7-8,16H,6,9H2,1-2H3/b10-3- |
InChI Key |
NYBDJZVNEBTWCZ-KMKOMSMNSA-N |
Isomeric SMILES |
C/C(=C/CC1=C(C=CC2=C1OC(=O)C=C2)OC)/CO |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC(=O)C=C2)OC)CO |
Origin of Product |
United States |
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